

An In-depth Technical Guide to the Molecular Structure of Cytarabine

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Compound of Interest

Compound Name: Cytarabine

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This technical guide provides a comprehensive overview of the molecular structure of **Cytarabine**, a critical antimetabolite agent used in chemotherapy. The document details its structural identifiers, physicochemical properties, mechanism of action, and the experimental protocols used for its structural elucidation.

Introduction to Cytarabine

Cytarabine, also known as cytosine arabinoside (ara-C), is a synthetic pyrimidine nucleoside analog of deoxycytidine.[1][2] It is a cornerstone medication in the treatment of various hematological malignancies, including acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.[3] Structurally, **Cytarabine**'s key feature is the replacement of the natural deoxyribose sugar with an arabinose sugar moiety.[1][4] This seemingly subtle alteration, where the 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl group (unlike the cis configuration in the natural cytidine), is fundamental to its cytotoxic activity.[4] This guide will delve into the specific molecular characteristics that underpin its therapeutic function.

Molecular Structure and Identification

The definitive structure of **Cytarabine** is characterized by a cytosine base attached to an arabinofuranose sugar via a β -N1-glycosidic bond.[2] This arrangement distinguishes it from its endogenous counterparts, cytidine and deoxycytidine.

Chemical Identifiers

The molecule is unambiguously identified by several standardized nomenclature systems, which are crucial for database searches and regulatory documentation.

Identifier Type	Value
IUPAC Name	4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
CAS Number	147-94-4[2]
Chemical Formula	C ₉ H ₁₃ N ₃ O ₅ [2]
SMILES	C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O)O[2]
InChI Key	UHDGCWIWMRVCDJ-CCXZUQQUSA-N[1]

Physicochemical Properties

The physical and chemical properties of **Cytarabine** are critical for its formulation, delivery, and pharmacokinetic profile. The compound typically appears as a white to off-white, crystalline powder or colorless crystals.[2] A summary of its key quantitative properties is presented below.

Property	Value	Source(s)
Molar Mass	243.22 g/mol	[2]
Melting Point	212-213 °C (414-415 °F)	[2]
Bioavailability (Oral)	< 20%	[3]
Protein Binding	~13%	[1]
Elimination Half-life	Biphasic: 10 min (initial phase), 1–3 hr (terminal phase)	[1]
Solubility	Freely soluble in water	[2]

Mechanism of Action: A Structural Perspective

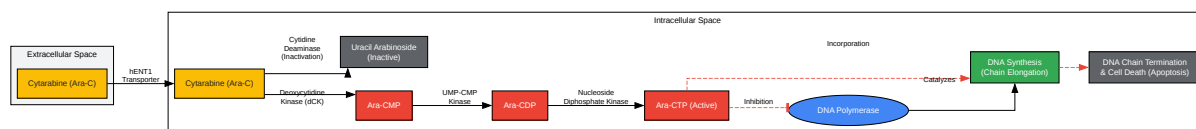
Cytarabine's efficacy is rooted in its structural mimicry of deoxycytidine, allowing it to act as an antimetabolite.[4] It is a prodrug that requires intracellular activation. The process begins with its transport into the cell, primarily by human equilibrative nucleoside transporter 1 (hENT1).[1]

Once inside the cell, **Cytarabine** undergoes a three-step phosphorylation cascade to become its active form, **cytarabine** triphosphate (ara-CTP).[4][5] This active metabolite then exerts its cytotoxic effects through two primary mechanisms:

- **Inhibition of DNA Polymerase:** Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair. This action effectively halts DNA synthesis, particularly during the S-phase of the cell cycle.[3][6]
- **Incorporation into DNA:** Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar's unique stereochemistry, specifically the 2'-hydroxyl group, creates steric hindrance that prevents the formation of the next phosphodiester bond, leading to premature chain termination.[3][4]

The inactivation of **Cytarabine** occurs via deamination by cytidine deaminase into the non-toxic metabolite, uracil arabinoside.[1] The balance between the activating kinase (deoxycytidine kinase) and inactivating deaminase is a key determinant of the drug's efficacy.

Below is a diagram illustrating the metabolic activation and signaling pathway of **Cytarabine**.



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Cytarabine's metabolic activation and mechanism of action.

Experimental Protocols for Structural Analysis

The precise three-dimensional structure of **Cytarabine** has been determined using standard crystallographic and spectroscopic techniques. The following sections outline the generalized protocols for these key experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.^[7]

Objective: To determine the precise bond lengths, bond angles, and absolute configuration of **Cytarabine**.

Methodology:

- **Crystallization:** High-purity **Cytarabine** powder is dissolved in a suitable solvent system (e.g., 50% ethanol) to achieve supersaturation. Crystals are grown through slow evaporation, vapor diffusion, or cooling methods until a single crystal of adequate size (typically >0.1 mm) and quality is obtained.
- **Crystal Mounting and Data Collection:** A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed within an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations.^[8] It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.^{[8][9]}
- **Structure Solution and Refinement:** The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model of **Cytarabine** is built into the electron density map. The model is then refined computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the calculated data from the model.^{[8][10]}
- **Data Validation and Deposition:** The final structural model is validated for geometric and crystallographic quality. The coordinates and experimental data are then typically deposited in a public repository like the Cambridge Structural Database (CSD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

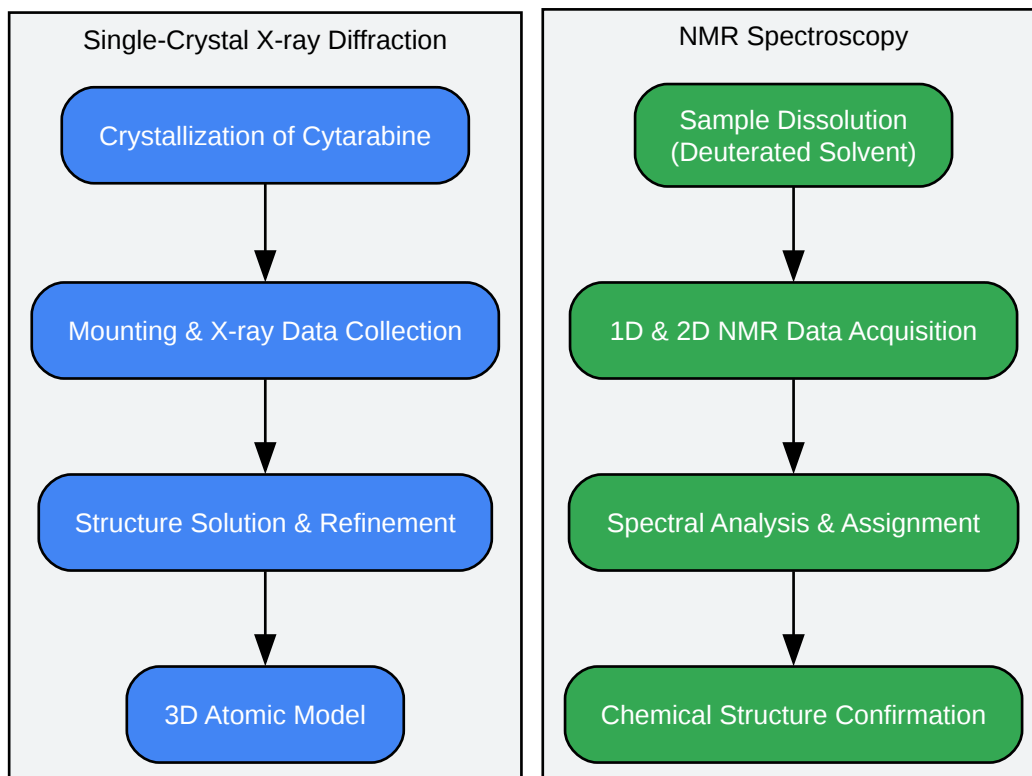
NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ^1H and ^{13}C) within a molecule in solution, confirming its structure and connectivity.^[11]

Objective: To confirm the chemical structure, connectivity, and stereochemistry of **Cytarabine** in solution and to assess its purity and stability.^{[11][12]}

Methodology:

- **Sample Preparation:** A small quantity (typically 1-5 mg) of **Cytarabine** is dissolved in a deuterated solvent (e.g., D_2O or DMSO-d_6) to a final concentration of approximately 1-10 mM. The solution is transferred to a standard NMR tube. A reference standard, such as tetramethylsilane (TMS) or a derivative, may be added for chemical shift calibration.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's magnet. A series of NMR experiments are performed:
 - ^1H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, signal integrations (proton ratios), and coupling constants (J-coupling), which reveal adjacent protons.
 - ^{13}C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments.
 - 2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) is used to correlate directly bonded proton and carbon atoms, confirming the C-H framework of the molecule.
- **Spectral Analysis:** The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration values, and coupling patterns in the ^1H and ^{13}C spectra are analyzed and assigned to specific atoms within the **Cytarabine** molecule. The 2D NMR data are used to piece together the molecular fragments and confirm the overall structure, including the stereochemical relationships in the arabinose ring.

General Experimental Workflow for Structural Elucidation



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Workflow for **Cytarabine**'s structural analysis.

Conclusion

The molecular structure of **Cytarabine** is precisely defined, with its unique arabinose sugar moiety being the cornerstone of its potent antineoplastic activity. This structural feature allows its active triphosphate form to disrupt DNA synthesis by inhibiting DNA polymerase and inducing chain termination. The detailed characterization of its structure through techniques like X-ray crystallography and NMR spectroscopy has been fundamental to understanding its mechanism of action and has solidified its role as a vital chemotherapeutic agent. This in-depth knowledge continues to inform the development of new nucleoside analogs and combination therapies in oncology.

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